molecular formula C19H21FN2O4S B5342134 N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide

N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B5342134
M. Wt: 392.4 g/mol
InChI Key: LTDIGCVLLKBETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide, also known as FPMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPMB is a small molecule that belongs to the class of sulfonyl benzamides and has a molecular weight of 418.5 g/mol.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in cancer cells. The inhibition of CA IX activity by this compound leads to a decrease in the pH of the tumor microenvironment, which inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects on various systems in the body. It has been found to have an effect on the cardiovascular system by reducing blood pressure and heart rate. This compound has also been found to have an effect on the nervous system by reducing anxiety and depression-like behavior in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide in lab experiments include its small size, high potency, and low toxicity. This compound has been found to be effective in inhibiting the growth of cancer cells at low concentrations. However, the limitations of using this compound in lab experiments include its limited solubility in water and its instability in the presence of light and air.

Future Directions

There are several future directions for N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide research. One direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more stable and water-soluble derivatives of this compound that can be used in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various systems in the body.

Synthesis Methods

N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide can be synthesized using a two-step process, starting from 3-fluoroaniline and 4-methoxybenzoyl chloride. The first step involves the reaction of 3-fluoroaniline with sodium hydroxide to form 3-fluoroaniline hydrochloride. The second step involves the reaction of 3-fluoroaniline hydrochloride with 4-methoxybenzoyl chloride in the presence of triethylamine to form this compound. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-fluorophenyl)-4-methoxy-3-(1-piperidinylsulfonyl)benzamide has shown potential therapeutic applications in various scientific research studies. It has been found to have anticancer properties by inhibiting the growth of cancer cells. This compound has been found to inhibit the proliferation of breast cancer cells, ovarian cancer cells, and colon cancer cells. It has also been found to have antitumor activity in animal models.

properties

IUPAC Name

N-(3-fluorophenyl)-4-methoxy-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-26-17-9-8-14(19(23)21-16-7-5-6-15(20)13-16)12-18(17)27(24,25)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDIGCVLLKBETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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